Cas no 724742-90-9 (Imidazo[1,2-a]pyridine,2-(4-iodophenyl)-6-(trifluoromethyl)-)
724742-90-9 structure
Product Name:Imidazo[1,2-a]pyridine,2-(4-iodophenyl)-6-(trifluoromethyl)-
CAS-nummer:724742-90-9
MF:C14H8F3IN2
MW:388.126405715942
CID:558662
PubChem ID:986156
Update Time:2025-04-19
Imidazo[1,2-a]pyridine,2-(4-iodophenyl)-6-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Imidazo[1,2-a]pyridine,2-(4-iodophenyl)-6-(trifluoromethyl)-
- 2-(4-iodophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(4-Iodo-phenyl)-6-trifluoromethyl-imidazo[1,2-a]pyridine
- 2-(2-N-BOC-AMINOETHYL) PYRIDINE
- SY353791
- AG-G-85311
- 724742-90-9
- DTXSID40359701
- AQ-776/42801564
- MFCD05741841
-
- Inchi: 1S/C14H8F3IN2/c15-14(16,17)10-3-6-13-19-12(8-20(13)7-10)9-1-4-11(18)5-2-9/h1-8H
- InChI-sleutel: ZGGGXQXWZGOPQR-UHFFFAOYSA-N
- LACHT: IC1C=CC(=CC=1)C1=CN2C=C(C(F)(F)F)C=CC2=N1
Berekende eigenschappen
- Exacte massa: 387.96800
- Monoisotopische massa: 387.96843g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 1
- Complexiteit: 342
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 5
- Topologisch pooloppervlak: 17.3Ų
Experimentele eigenschappen
- PSA: 17.30000
- LogboekP: 4.62470
Imidazo[1,2-a]pyridine,2-(4-iodophenyl)-6-(trifluoromethyl)- Gerelateerde literatuur
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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